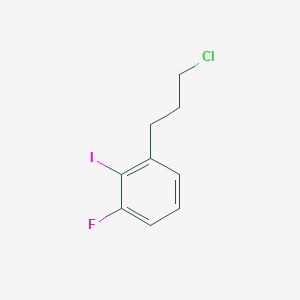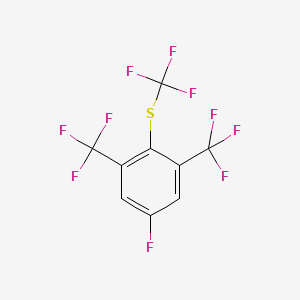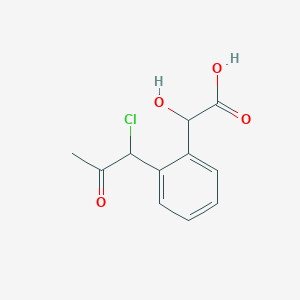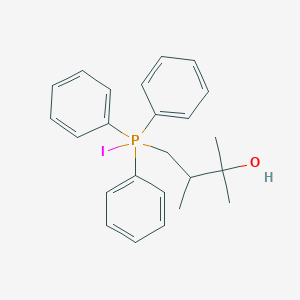
(R)-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is a complex organic compound characterized by the presence of an iodotriphenylphosphoranyl group attached to a 2,3-dimethylbutan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol typically involves the reaction of triphenylphosphine with iodine to form iodotriphenylphosphonium iodide. This intermediate is then reacted with 2,3-dimethylbutan-2-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the iodotriphenylphosphoranyl group to a triphenylphosphine group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while substitution reactions could produce a range of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol involves its interaction with molecular targets through its iodotriphenylphosphoranyl group. This group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler compound with similar reactivity but lacking the iodine and dimethylbutan-2-ol components.
Iodotriphenylphosphonium iodide: An intermediate in the synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is unique due to its combination of an iodotriphenylphosphoranyl group with a 2,3-dimethylbutan-2-ol backbone
Properties
Molecular Formula |
C24H28IOP |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
4-[iodo(triphenyl)-λ5-phosphanyl]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C24H28IOP/c1-20(24(2,3)26)19-27(25,21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,26H,19H2,1-3H3 |
InChI Key |
UUINFNMVATYPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
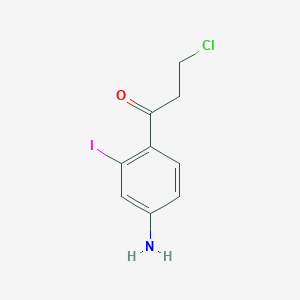

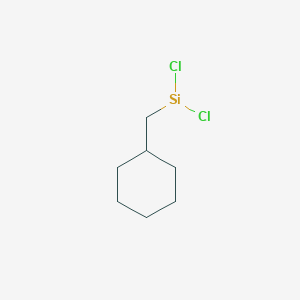
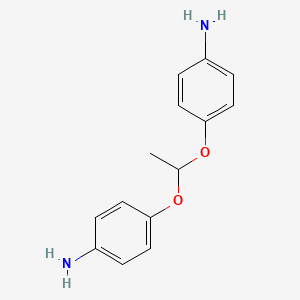
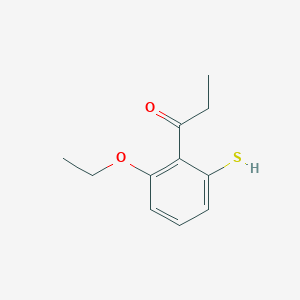
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
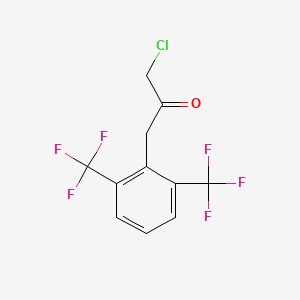
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
